BenchChemオンラインストアへようこそ!

Cyproheptadine N-Oxide

Pharmaceutical Analysis Impurity Profiling British Pharmacopoeia

Cyproheptadine N-Oxide is a primary oxidative degradate and metabolite of the first-generation antihistamine cyproheptadine. Formed via N-oxidation of the piperidine ring, it is officially recognized as a genuine degradant in pharmaceutical stability testing and is a key reference compound required by the British Pharmacopoeia (BP) monograph for related substances testing in cyproheptadine hydrochloride tablets.

Molecular Formula C21H21NO
Molecular Weight 303.4 g/mol
CAS No. 54381-42-9
Cat. No. B3426773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproheptadine N-Oxide
CAS54381-42-9
Molecular FormulaC21H21NO
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-]
InChIInChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
InChIKeyAIAORTASLOWFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyproheptadine N-Oxide (CAS 54381-42-9): A Critical Reference Standard for Drug Degradation and Metabolite Analysis


Cyproheptadine N-Oxide is a primary oxidative degradate and metabolite of the first-generation antihistamine cyproheptadine [1]. Formed via N-oxidation of the piperidine ring, it is officially recognized as a genuine degradant in pharmaceutical stability testing and is a key reference compound required by the British Pharmacopoeia (BP) monograph for related substances testing in cyproheptadine hydrochloride tablets [2]. Unlike the parent drug, which is a tertiary amine, the N-oxide exists as a charged species at physiological pH, leading to distinct physicochemical properties, chromatographic behavior, and biological fate .

Why Cyproheptadine Base or Other Impurity Standards Cannot Substitute for Cyproheptadine N-Oxide


Generic substitution with the parent drug, cyproheptadine, or other related N-oxide impurities is analytically invalid. Cyproheptadine N-Oxide is not merely a derivatized form of the active pharmaceutical ingredient (API); it is a specific oxidative degradation marker with a unique molecular ion (m/z 303.4), a distinctly lower basicity (predicted pKa of 5.09 versus 8.87 for cyproheptadine), and a characteristic Rf value (~0.1) that co-migrates with a known extraction artifact, creating a critical risk of false-negative or false-positive results in pharmacopeial testing if not properly resolved [1]. Substituting an in-house synthesized standard without verified structural identity and purity leads to inaccurate quantification of this specific, clinically relevant degradant.

Quantitative Evidence for Cyproheptadine N-Oxide (CAS 54381-42-9) Differentiation


Chromatographic Differentiation in Pharmacopeial Impurity Testing (Rf: 0.1 vs. 0.3)

In the British Pharmacopoeia (BP) TLC test for related substances, Cyproheptadine N-Oxide exhibits an Rf of ~0.1, which clearly differentiates it from the main API, cyproheptadine (Rf ~0.3) [1]. This distinction is critical for accurate impurity monitoring, as the N-oxide co-elutes with a dichloromethane extraction artifact, a mixture that has historically caused false failures in stability programs when not properly characterized [1]. This necessitates a pure, fully characterized N-oxide reference standard to deconvolute the two species and ensure accurate quantitation.

Pharmaceutical Analysis Impurity Profiling British Pharmacopoeia

Significantly Lower Basicity (pKa: 5.09 vs. 8.87) Alters Ionization and Solubility

The predicted pKa of Cyproheptadine N-Oxide is 5.09 ± 0.20 , which is over three orders of magnitude lower than the pKa of cyproheptadine (8.87) . This indicates that at physiological pH (7.4), the N-oxide exists predominantly as a neutral or partially ionized species, whereas the parent drug is almost fully protonated. This difference explains the N-oxide's reduced water solubility and its distinctive extraction and chromatographic behavior, which is critical for method development in bioanalysis.

Physicochemical Characterization Drug Metabolism Solubility

Altered Lipophilicity (XLogP: 4.1 vs. LogP: 4.69) Impacts Metabolic and Pharmacokinetic Fate

The calculated octanol-water partition coefficient (XLogP) for Cyproheptadine N-Oxide is 4.1 , which is 0.59 log units lower than the experimental LogP of 4.69 for cyproheptadine [1]. This decrease in lipophilicity, a direct consequence of N-oxidation, is consistent with the metabolite's reduced ability to cross biological membranes. This property is a key differentiator when selecting the compound for use as a more polar, non-extractable metabolite standard in LC-MS/MS method development for plasma or urine assays.

Lipophilicity ADME Computational Chemistry

Species-Specific Metabolic Fate: A Major Canine Metabolite

A classic disposition study identified Cyproheptadine N-Oxide as one of the three major urinary metabolites in dogs, alongside trans-10,11-dihydroxy and 10,11-epoxide analogs [1]. In contrast, it was only a minor metabolite in cat urine [1]. This species-specific metabolism highlights the compound's non-redundant role as a reference standard for veterinary drug metabolism and residue studies, where it would be a critical analyte distinct from human metabolite profiles.

Drug Metabolism Toxicology Veterinary Pharmacology

High-Impact Procurement Scenarios for Cyproheptadine N-Oxide (CAS 54381-42-9)


Pharmacopeial Compliance and Impurity Monitoring

Procure Cyproheptadine N-Oxide to serve as the primary reference standard for the British Pharmacopoeia (BP) 'Related substances' TLC test. As evidenced by the characteristic Rf of ~0.1 and its co-elution with a dichloromethane artifact, only a fully characterized, high-purity standard can prevent false out-of-specification (OOS) results and ensure regulatory compliance [1].

Bioanalytical Method Development for Veterinary Pharmacokinetics

Incorporate Cyproheptadine N-Oxide as a key analyte in LC-MS/MS panel to study the pharmacokinetics of cyproheptadine in canine subjects. Since the compound is a major canine-specific metabolite but a minor one in felines, its presence and concentration serve as a critical differentiator for species-specific drug metabolism studies [2].

Synthesis of Desmethylcyproheptadine without Alkyl Halide Byproducts

Source the N-Oxide for use as a clean intermediate in the synthesis of desmethylcyproheptadine. The patented process highlights that using cyproheptadine N-oxide and reacting it with a bivalent iron salt circumvents the production of hard-to-decompose alkyl halides, offering a more environmentally sound and efficient synthetic route compared to direct methods [3].

Degradation Product Profiling in Solid Oral Dosage Forms

Utilize Cyproheptadine N-Oxide as a marker compound for oxidative stress testing in cyproheptadine HCl tablet formulations. Its formation under ICH stability conditions (e.g., 40°C/75% RH) is a genuine indicator of degradation, separate from artifact adducts that arise from sample preparation. A quantified reference is essential to differentiate true stability failures from methodological artifacts [1].

Quote Request

Request a Quote for Cyproheptadine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.